1,3-Bis(p-anilinophenoxy)-2-propanol
Description
1,3-Bis(p-anilinophenoxy)-2-propanol (commonly referred to as N3) is a synthetic organic compound characterized by a central propanol backbone flanked by two p-anilinophenoxy groups. These functional groups confer unique physicochemical properties, enabling its role as a biochemical inhibitor. Notably, N3 has been studied as a reference compound in antiviral research, particularly for its binding affinity to the SARS-CoV-2 main protease (Mpro) .
Properties
CAS No. |
17392-41-5 |
|---|---|
Molecular Formula |
C27H26N2O3 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1,3-bis(4-anilinophenoxy)propan-2-ol |
InChI |
InChI=1S/C27H26N2O3/c30-25(19-31-26-15-11-23(12-16-26)28-21-7-3-1-4-8-21)20-32-27-17-13-24(14-18-27)29-22-9-5-2-6-10-22/h1-18,25,28-30H,19-20H2 |
InChI Key |
ZZMOXLMMPVFJHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(COC3=CC=C(C=C3)NC4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(COC3=CC=C(C=C3)NC4=CC=CC=C4)O |
Other CAS No. |
17392-41-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N3 with structurally related compounds, emphasizing differences in functional groups, applications, and key experimental data.
Key Findings from Comparative Analysis
Binding Affinity and Inhibitory Activity
- N3 vs.
- Role of Functional Groups: The anilino and phenoxy groups in N3 likely facilitate hydrogen bonding with Mpro, but steric hindrance from bulky substituents (e.g., bromine in 1,3-Bis(4-bromophenyl)-2-propanone) may reduce binding efficiency .
Industrial vs. Pharmaceutical Use
- Sulfonyl derivatives like 1,3-Bis(chloroethyl sulfonyl)propanol are tailored for industrial applications due to their electron-withdrawing sulfonyl groups, which enhance chemical durability but limit biological compatibility .
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